[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid
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Overview
Description
[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid: is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include [1-(4-chlorobenzyl)-1h-indol-3-yl]acetic acid, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of cellular targets, potentially contributing to its biological activity.
Mode of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound impacts multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Indole derivatives have been found to exhibit potent cytotoxicity against selected human cancer cell lines . This suggests that this compound may have similar cytotoxic effects, potentially contributing to its anticancer activity.
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light . Therefore, these factors may also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
The indole nucleus in [1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid has been found to bind with high affinity to multiple receptors, making it a valuable tool in the development of new useful derivatives
Cellular Effects
Indole derivatives, including this compound, have shown potent cytotoxicity against various human cancer cell lines . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of [1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid typically involves the following steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form the indole nucleus.
N-Alkylation: The indole nucleus is then alkylated with 4-chlorobenzyl chloride under basic conditions to introduce the 4-chlorobenzyl group.
Acetic Acid Introduction: Finally, the acetic acid moiety is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid: undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid: has several scientific research applications:
Comparison with Similar Compounds
[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid: can be compared with other indole derivatives such as:
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic utility compared to other indole derivatives .
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c18-14-7-5-12(6-8-14)10-19-11-13(9-17(20)21)15-3-1-2-4-16(15)19/h1-8,11H,9-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSJKRALCMDCMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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